Spathulenol

Description

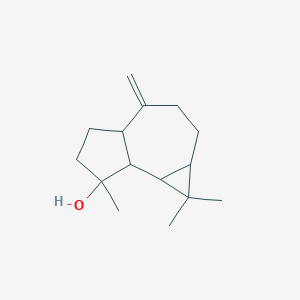

Structure

3D Structure

Properties

IUPAC Name |

(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCCTDTYSRUBE-BGPZULBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

296.00 to 298.00 °C. @ 760.00 mm Hg | |

| Record name | Spathulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-60-3 | |

| Record name | Spathulenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spathulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPATHULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spathulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Spathulenol: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Spathulenol, a tricyclic sesquiterpenoid alcohol of significant interest for its diverse biological activities. This document details the precursor molecules, key enzymatic steps, and proposed intermediates involved in its formation. It also includes generalized experimental protocols for the analysis, production, and characterization of enzymes involved in this pathway, alongside quantitative data where available.

Introduction to this compound

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid found in the essential oils of numerous plant species. It is recognized for its potential anti-inflammatory, antimicrobial, and antioxidant properties. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of plants or microbial systems for enhanced production and for the discovery of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

The subsequent key steps in the biosynthesis of this compound are:

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP)[1]. This is a critical branch point in terpenoid biosynthesis.

-

Cyclization of Farnesyl Pyrophosphate: The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases[2]. While a specific "this compound synthase" has not been definitively isolated and characterized from all plant sources, the proposed mechanism involves a series of complex carbocation-driven cyclizations.

Proposed Intermediates: The cyclization of FPP to this compound is thought to proceed through several key intermediates. The proposed pathway involves the initial cyclization of FPP to form bicyclogermacrene, which then undergoes further rearrangement to an allo-aromadendrene-type skeleton before the final conversion to this compound[3].

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor, Farnesyl Pyrophosphate, to this compound.

References

A Technical Guide to the In Vitro Biological Activities of Spathulenol

Executive Summary: Spathulenol, a tricyclic sesquiterpenoid alcohol prevalent in the essential oils of numerous plants, is emerging as a molecule of significant pharmacological interest.[1] Extensive in vitro research has revealed its diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the current in vitro data on this compound, presenting quantitative results, detailed experimental methodologies, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals in exploring its therapeutic potential.

Anticancer and Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in tumorigenesis.[2][3][4][5]

Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with results often presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |

| OVCAR-3 | Ovarian Cancer | GI50 | 49.30 | [6][7] |

| MCF-7 | Breast Cancer | IC50 | 5.38 ± 0.20 | [2] |

| PC-3 | Prostate Cancer | IC50 | 2.25 ± 0.28 | [2] |

| K-562 | Leukemia | TGI | 0.64 | [8] |

| SK-MEL-28 | Melanoma | % Viability | 28.1 ± 8.7 (at 50 µg/mL) | [4] |

| SCC9 | Oral Cancer | IC50 | 113.95 (Essential Oil) | [9][10] |

Mechanisms of Anticancer Action

The anticancer activity of this compound is attributed to several mechanisms:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis.[2][11] In SK-MEL-28 melanoma cells, treatment with this compound (50 µg/mL) dramatically increased the population of cells in early apoptosis to 69.4% and in late apoptosis to 24.9%.[4]

-

Modulation of Signaling Pathways: Molecular docking studies suggest that this compound can bind to the tumor suppressor protein p53, potentially activating downstream apoptotic pathways.[9][11] There is also evidence suggesting its role in inhibiting the NF-κB pathway and modulating the MAPK pathway.[11]

-

Overcoming Multidrug Resistance (MDR): this compound has been shown to inhibit the human ABCB1 efflux pump, a key protein involved in multidrug resistance in cancer cells.[2] This suggests its potential as an adjuvant in chemotherapy to enhance the efficacy of existing anticancer drugs.[1][2][12]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade, demonstrating a mechanism of action comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

In Vitro Anti-inflammatory Data

| Assay | Metric | Value (µg/mL) | Reference |

| Lipoxygenase (LOX) Inhibition | IC50 | 32.63 | [11][13] |

| Cyclooxygenase-1 (COX-1) Inhibition | IC50 | 51.46 | [11] |

| Protein Denaturation Inhibition | IC50 | 52.28 | [11][13] |

| Proteinase Inhibition | IC50 | 59.35 | [11][13] |

| Hemolysis Inhibition | IC50 | 72.63 | [11][13] |

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of this compound is the inhibition of the arachidonic acid cascade.[11] By inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound effectively reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[11][13] Kinetic studies have further revealed that this compound lowers the Vmax and Km for both LOX and COX enzymes.[13]

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][14]

Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify antimicrobial efficacy.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | 350 | [14] |

| Staphylococcus aureus | Gram-positive bacterium | ~1000 | [14] |

| Mycobacterium tuberculosis | Acid-fast bacterium | Moderate Activity | [6][12] |

| Candida species | Fungi | Active | [15] |

Mechanism of Antimicrobial Action

The precise mechanisms are still under investigation, but two potential modes of action have been proposed. In silico molecular docking studies suggest that this compound can bind to the ATP-binding pocket of the bacterial Gyrase B enzyme, a critical component for DNA replication.[16] Additionally, its high hydrophobicity may facilitate its penetration through microbial cell membranes, leading to disruption of cellular integrity and function.[17]

Other Key Biological Activities

Immunomodulatory Effects

This compound exhibits immunomodulatory properties by directly affecting lymphocyte activity. A concentrated fraction containing 62% this compound was shown to inhibit the proliferation of activated lymphocytes and induce apoptosis in these cells.[11][17] It has also been observed to slightly inhibit the production of the cytokine IL-4 at high concentrations in vitro.[18]

| Activity | Metric | Value (µg/mL) | Reference |

| Lymphocyte Proliferation Inhibition | IC50 | 85.4 ± 11.08 | [11][17] |

| Lymphocyte Apoptosis Induction | IC50 | 77.2 ± 5.31 | [11][17] |

Antioxidant Activity

This compound has demonstrated notable antioxidant capabilities in various chemical assays.[6]

| Assay | Metric | Value (µg/mL) | Reference |

| DPPH Radical Scavenging | IC50 | 26.13 - 85.60 | [6] |

| Malondialdehyde (MDA) Inhibition | IC50 | 26.13 - 85.60 | [6] |

Key Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for adherence.

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

Broth Microdilution Method for MIC Determination

This technique is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][22]

Protocol:

-

Preparation of Compound Dilutions: Perform a serial two-fold dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism, adjusting its optical density to a 0.5 McFarland standard.[23]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).[23]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

-

MIC Determination: After incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of this compound at which no visible growth is observed.[14][23]

Conclusion and Future Directions

The in vitro evidence strongly supports this compound as a promising natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways, conducting structure-activity relationship (SAR) studies to optimize its efficacy, and transitioning to in vivo models to validate these in vitro findings and assess its pharmacokinetic and safety profiles for potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of In Vitro Anti-melanoma Potential of Ephedranthus pisocarpus R.E.Fr. | Anticancer Research [ar.iiarjournals.org]

- 5. Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant, anti-inflammatory, antiproliferative and antimycobacterial activities of the essential oil of Psidium guineense Sw. and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchtrend.net [researchtrend.net]

- 14. benchchem.com [benchchem.com]

- 15. Exploring the chemical composition, in vitro and in silico study of the anticandidal properties of annonaceae species essential oils from the Amazon | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchhub.com [researchhub.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 23. youtube.com [youtube.com]

Spathulenol: A Technical Guide to Preliminary Studies on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol, a tricyclic sesquiterpenoid alcohol, is a natural compound found in the essential oils of a variety of plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and workflows involved.

Anti-inflammatory and Immunomodulatory Activity

Preliminary studies indicate that this compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] Its immunomodulatory activity has been demonstrated through the inhibition of lymphocyte proliferation and the induction of apoptosis in activated lymphocytes.[2]

Quantitative Data: Anti-inflammatory and Immunomodulatory Effects

| Target Enzyme/Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Anti-inflammatory Activity | |||

| Proteinase Inhibition | 59.35 | Indomethacin | 39.64 |

| Diclofenac | 32.46 | ||

| 5-Lipoxygenase (LOX) | 32.63 | - | - |

| Cyclooxygenase-1 (COX-1) | Significant Inhibition | - | - |

| Cyclooxygenase-2 (COX-2) | Significant Inhibition | - | - |

| Immunomodulatory Activity | |||

| Lymphocyte Proliferation Inhibition | 85.4 ± 11.08 | - | - |

| Apoptosis Induction in Lymphocytes | 77.2 ± 5.31 | - | - |

Table 1: In vitro inhibitory activity of this compound against key inflammatory and immune targets. Data derived from in vitro assays.[3]

Signaling Pathways

This compound's anti-inflammatory effects are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> COX [label="Inhibits", fontcolor="#34A853"]; this compound -> LOX [label="Inhibits", fontcolor="#34A853"]; Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; this compound -> NFkB_Pathway [label="Modulates", style=dashed, fontcolor="#34A853"]; this compound -> MAPK_Pathway [label="Modulates", style=dashed, fontcolor="#34A853"]; NFkB_Pathway -> Proinflammatory_Cytokines; MAPK_Pathway -> Proinflammatory_Cytokines; Proinflammatory_Cytokines -> Inflammation; }

Caption: Putative anti-inflammatory mechanism of this compound.Experimental Protocols

This in vivo model is used to assess the anti-inflammatory activity of a compound.

-

Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

-

Compound Administration: Administer this compound or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[4]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. Pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This assay measures the inhibition of 5-LOX, which is involved in the synthesis of leukotrienes.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), soybean lipoxygenase solution, and linoleic acid (substrate).

-

Enzyme Reaction: Incubate the enzyme solution with various concentrations of this compound or the vehicle control for 10 minutes at 25°C.

-

Initiation of Reaction: Add linoleic acid to start the reaction.

-

Detection: Measure the formation of the hydroperoxide product by monitoring the change in absorbance at 234 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.

This assay assesses the effect of a compound on the proliferation of lymphocytes.

-

Cell Preparation: Isolate peripheral blood lymphocytes (PBLs) from healthy donors.

-

Cell Culture: Seed the PBLs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence of various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Detection: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of lymphocyte proliferation and the IC50 value.[5]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its anticancer mechanism involves the induction of apoptosis and the inhibition of multidrug resistance proteins.[6]

Quantitative Data: Anticancer Effects

| Cell Line | Activity | IC50 (µg/mL) |

| Ovarian Cancer (OVCAR-3) | Cytotoxicity | 49.30 |

| Oral Cancer (SCC9) | Cytotoxicity | 113.95 (for essential oil containing this compound) |

Table 2: In vitro cytotoxic activity of this compound against cancer cell lines.[7][8]

Signaling Pathways

The anticancer activity of this compound is thought to involve the induction of apoptosis, a process of programmed cell death. It has also been shown to inhibit the ABCB1 (MDR1) efflux pump, which is a key mechanism of multidrug resistance in cancer cells.[6]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cancer_Cell [label="Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Pathway [label="Apoptosis Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABCB1_Pump [label="ABCB1 Efflux Pump", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemotherapy_Drugs [label="Chemotherapy Drugs", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Efflux [label="Drug Efflux", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Cancer_Cell; Cancer_Cell -> Apoptosis_Pathway [label="Induces", fontcolor="#34A853"]; Apoptosis_Pathway -> Cell_Death; this compound -> ABCB1_Pump [label="Inhibits", fontcolor="#34A853"]; Chemotherapy_Drugs -> Cancer_Cell; ABCB1_Pump -> Drug_Efflux; Drug_Efflux -> Chemotherapy_Drugs [dir=back]; }

Caption: Proposed anticancer mechanisms of this compound.Experimental Protocols

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9]

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

This assay measures the ability of a compound to inhibit the ABCB1 efflux pump.

-

Cell Culture: Use a cell line that overexpresses the ABCB1 pump (e.g., a multidrug-resistant cancer cell line).

-

Cell Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 in the presence or absence of various concentrations of this compound.

-

Efflux Period: After loading, wash the cells and incubate them in a substrate-free medium to allow for efflux.

-

Detection: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity in the this compound-treated cells to the control cells. An increase in intracellular fluorescence indicates inhibition of the ABCB1 pump.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Microbial_Cell [label="Microbial Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Leakage [label="Ion Leakage", fillcolor="#F1F3F4", fontcolor="#202124"]; Loss_of_Integrity [label="Loss of Cellular Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Microbial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Microbial_Cell; Microbial_Cell -> Cell_Membrane [label="Interacts with", style=dashed]; Cell_Membrane -> Ion_Leakage; Cell_Membrane -> Loss_of_Integrity; Ion_Leakage -> Cell_Death; Loss_of_Integrity -> Cell_Death; }

Caption: Proposed antimicrobial mechanism of this compound.Conclusion

The preliminary studies on the mechanism of action of this compound reveal its potential as a multifaceted therapeutic agent. Its ability to target key pathways in inflammation, cancer, and microbial infections provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a foundation for researchers to design and conduct more in-depth studies to fully elucidate the molecular mechanisms of this compound and to explore its potential for drug development. Further research is warranted to identify its precise molecular targets within the implicated signaling pathways and to validate these preliminary findings in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Spathulenol solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Spathulenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a tricyclic sesquiterpenoid alcohol of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5][6] Due to its lipophilic nature, this compound's solubility is a critical parameter for its extraction, formulation, and application in both research and drug development.

Physicochemical Properties of this compound

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid with a molecular weight of 220.35 g/mol .[1][7][8] Its structure, featuring a cyclopropane ring fused to a seven-membered ring, contributes to its biological activity and dictates its solubility characteristics.[1] As a lipophilic molecule, it is expected to have low aqueous solubility and be more soluble in organic solvents.[7]

This compound Solubility Profile

While extensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature, a qualitative and predictive profile can be established from various sources.[7] The compound is generally described as soluble in alcohols and polar aprotic solvents.

Table 1: Summary of this compound Solubility in Various Solvents

| Solvent | Solubility Type | Reported Solubility | Source(s) |

| Water | Aqueous | 0.032 g/L (Predicted) | [7][9] |

| 12.44 mg/L @ 25 °C (Estimated) | [10] | ||

| Insoluble | [11] | ||

| Ethanol | Alcohol | Soluble / Dissolves well | [10][11][12] |

| Methanol | Alcohol | Expected to be soluble | [7] |

| Isopropanol | Alcohol | Expected to be soluble | [7] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | [3][7] |

| Acetone | Polar Aprotic | Expected to be soluble | [7] |

| Hexane | Non-polar | Expected to be soluble | [7] |

| Chloroform | Non-polar | Expected to be soluble | [7] |

| Ethyl acetate | Non-polar | Expected to be soluble | [7] |

Note: Much of the available data is predictive or qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The gold standard for experimentally determining the equilibrium solubility of a compound like this compound is the shake-flask method.[7][13] This protocol is adapted from established methodologies for compounds with similar physicochemical properties.[7]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials

-

This compound (solid, purified form)

-

Selected solvents (e.g., ethanol, methanol, DMSO, acetone, hexane)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Sealed vials with appropriate closures

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)[7]

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The key is to ensure there is undissolved solid material present.[7]

-

Equilibration : Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation : After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.[7]

-

Sample Analysis : Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[7]

-

Quantification : Analyze the diluted sample using a validated method like HPLC-UV or GC-MS to determine the exact concentration of this compound.[7]

-

Data Reporting : The solubility is reported in standard units such as mg/mL or mol/L at the specified temperature.[7]

Related Methodologies and Workflows

Understanding solubility is often linked to the compound's stability in solution and its isolation from natural sources. The following workflows are relevant for professionals working with this compound.

Forced Degradation Study

To ensure that the analytical methods used for solubility are stability-indicating, forced degradation studies are performed. This involves subjecting this compound to stress conditions to produce its degradation products.[7]

Isolation and Purification Workflow

The solubility of this compound in non-polar and moderately polar solvents is exploited during its isolation from essential oils via column chromatography.[8]

This compound in Biological Systems: A Note on Signaling

The biological activity of this compound is a key driver of its research interest. Its anti-inflammatory effects, for instance, are linked to the inhibition of enzymes in the arachidonic acid metabolism pathway.[14] Understanding these pathways is crucial for developing therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Showing Compound this compound (FDB015304) - FooDB [foodb.ca]

- 10. This compound, 6750-60-3 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound - Cosmacon [cosmacon.de]

- 13. researchgate.net [researchgate.net]

- 14. researchtrend.net [researchtrend.net]

Spathulenol: An In-depth Technical Guide on its Immunomodulatory Effects on Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spathulenol, a tricyclic sesquiterpenoid alcohol found in various plant essential oils, has demonstrated notable immunomodulatory properties, particularly concerning its effects on lymphocytes. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on lymphocyte function. It details the compound's inhibitory effects on lymphocyte proliferation and its ability to induce apoptosis through a caspase-3 independent pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these effects, and visually represents the proposed signaling pathways through which this compound may exert its immunomodulatory actions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of natural compounds.

Introduction

Lymphocytes, as the primary effector cells of the adaptive immune system, play a crucial role in orchestrating immune responses. Their activation, proliferation, and differentiation are tightly regulated processes. Dysregulation of lymphocyte function can lead to various pathological conditions, including autoimmune diseases and chronic inflammation. Consequently, there is significant interest in identifying and characterizing novel compounds that can modulate lymphocyte activity. This compound, a natural sesquiterpenoid, has emerged as a promising candidate in this area. This guide will delve into the technical details of its immunomodulatory effects on these vital immune cells.

Quantitative Data on the Bioactivity of this compound on Lymphocytes

The immunomodulatory activity of this compound on lymphocytes has been quantified in several key studies. The primary effects observed are the inhibition of lymphocyte proliferation and the induction of apoptosis. These findings are summarized in the table below for clear comparison.

| Bioactivity | Cell Type | Assay | Parameter | Value | Reference |

| Inhibition of Proliferation | Activated human peripheral blood lymphocytes | Lymphocyte Proliferation Assay | IC50 | 85.4 ± 11.08 µg/mL | [1] |

| Induction of Apoptosis | Stimulated human peripheral blood lymphocytes | Flow Cytometry (Annexin V/PI) | IC50 | 77.2 ± 5.31 µg/mL | [1] |

| Cytokine Modulation | OVA-primed murine splenocytes | ELISA | IL-4 Inhibition | Slight inhibition at 50 µM | [2] |

*Note: The this compound used in the primary studies was part of a concentrated fraction (62% purity) from Salvia mirzayanii.[1]

Core Immunomodulatory Effects on Lymphocytes

Inhibition of Lymphocyte Proliferation

This compound has been shown to exert a potent inhibitory effect on the proliferation of activated lymphocytes.[1] This anti-proliferative capacity is a key aspect of its immunomodulatory potential, suggesting its utility in conditions characterized by excessive lymphocyte expansion. The mechanism underlying this inhibition is thought to be linked to the disruption of critical signaling pathways required for T-cell activation and cell cycle progression.

Induction of Caspase-3 Independent Apoptosis

A significant finding is that this compound induces apoptosis in activated lymphocytes through a pathway that appears to be independent of caspase-3.[1] Caspase-3 is a key executioner caspase in the classical apoptotic pathway. The observation that this compound's activity is independent of this enzyme suggests it may trigger an alternative, regulated cell death program. This could be particularly relevant for overcoming resistance to conventional apoptosis-inducing therapies that rely on caspase activation.

Proposed Signaling Pathways of this compound in Lymphocytes

While the precise molecular targets of this compound are still under investigation, current evidence and studies on related sesquiterpenes suggest the involvement of key signaling pathways that govern lymphocyte activation, survival, and apoptosis.

Putative Inhibition of T-Cell Activation Signaling

T-cell activation is a complex process initiated by the T-cell receptor (TCR) and co-stimulatory signals, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. Sesquiterpene lactones, a class of compounds structurally related to this compound, have been shown to inhibit TCR activation by blocking Ca2+ mobilization and ERK1/2 phosphorylation.[3] It is plausible that this compound interferes with these early activation events, thereby preventing lymphocyte proliferation.

Caption: Putative inhibition of T-cell activation pathways by this compound.

Proposed Caspase-3 Independent Apoptosis Pathway

The induction of apoptosis in a caspase-3 independent manner suggests the activation of alternative cell death pathways. One such pathway involves the release of mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[4][5] These factors can translocate to the nucleus and induce DNA fragmentation and chromatin condensation, leading to cell death. It is hypothesized that this compound may trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of these factors. Additionally, molecular docking studies have suggested that this compound can bind to the tumor suppressor protein p53, which could potentially activate downstream apoptotic pathways.[6]

Caption: Proposed caspase-3 independent apoptosis pathway induced by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the immunomodulatory effects of this compound, this section provides detailed methodologies for the key experiments cited.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of lymphocytes, which is proportional to their proliferation rate.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocytes

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or other mitogens (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value.

Caption: Workflow for the MTT-based lymphocyte proliferation assay.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphocytes treated with this compound as described above.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest the lymphocytes by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cytokine Production Measurement by ELISA

This assay quantifies the concentration of specific cytokines in the culture supernatant.

Materials:

-

Supernatants from lymphocyte cultures treated with this compound.

-

Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ, IL-4, TNF-α)

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate several times with wash buffer.

-

Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Sample Addition: Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate.

-

Substrate Addition: Add the substrate solution and incubate until color develops.

-

Stopping Reaction: Add the stop solution.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory effects on lymphocytes, primarily through the inhibition of proliferation and the induction of caspase-3 independent apoptosis. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for immune-related disorders. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways. A comprehensive analysis of its effects on a wider range of lymphocyte-derived cytokines is also warranted to fully understand its impact on the immune response. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in relevant disease models. The detailed protocols and conceptual frameworks provided herein are intended to facilitate these future research endeavors.

References

- 1. Identification of this compound in Salvia mirzayanii and the immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Natural Sesquiterpene Lactones Arglabin, Grosheimin, Agracin, Parthenolide, and Estafiatin Inhibit T Cell Receptor (TCR) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endonuclease G is an apoptotic DNase when released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

Spathulenol: A Sesquiterpene with Promising Anti-inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Spathulenol, a tricyclic sesquiterpenoid alcohol, is a natural compound found in the essential oils of numerous plants. It has garnered significant scientific interest for its diverse pharmacological activities, including notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and modulating critical signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to directly inhibit the activity of several enzymes that play a crucial role in the synthesis of inflammatory mediators.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: this compound demonstrates inhibitory activity against both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] Additionally, it inhibits the lipoxygenase (LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory molecules.[1] Kinetic studies suggest that this compound acts as a non-competitive inhibitor of both COX and LOX enzymes.[2]

-

Proteinase Inhibition: this compound has been observed to inhibit proteinases, enzymes that are released during inflammatory processes and contribute to tissue damage.[2]

Modulation of Inflammatory Signaling Pathways

While direct mechanistic studies on this compound are still emerging, evidence suggests its involvement in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Essential oils rich in this compound have been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus.[3]

Other Anti-inflammatory Mechanisms

-

Inhibition of Protein Denaturation: Inflammation can lead to the denaturation of proteins. This compound has been shown to inhibit heat-induced albumin denaturation, suggesting a mechanism for its protective effects in inflammatory conditions like arthritis.[2]

-

Hemolysis Inhibition: this compound exhibits the ability to inhibit the hemolysis of human red blood cells, indicating a membrane-stabilizing effect that can be beneficial in inflammatory conditions.[2]

-

Nitric Oxide (NO) Inhibition: While not extensively detailed for this compound alone, essential oils containing this compound have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4] Overproduction of NO is a hallmark of inflammation.

Quantitative Data on Anti-inflammatory Activities

The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | IC50 (µg/mL) | Inhibition Range (%) | Reference |

| COX-1 Inhibition | - | - | [1] |

| COX-2 Inhibition | - | 29.6 - 43.4 | [1] |

| Lipoxygenase (LOX) Inhibition | 32.63 | 26.3 - 41.2 | [1] |

| Proteinase Inhibition | 59.35 | 32.6 - 43.9 | [2] |

| Protein Denaturation Inhibition | 52.28 | 46.2 - 71.4 | [2] |

| Hemolysis Inhibition | 72.63 | 17.11 - 29.92 | [2] |

| Nitric Oxide (NO) Production Inhibition | 19.48 (Essential Oil) | - | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Dosage | Effect | Maximal Inhibition (%) | Reference |

| Carrageenan-induced Paw Edema | 10 mg/kg (oral) | Reduced edema | - | [5][6] |

| Freund's Complete Adjuvant (CFA) Model | 10 mg/kg (oral) for 21 days | Inhibited mechanical hyperalgesia, cold response, edema, and myeloperoxidase activity | 85.00 (edema) | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are protocols for key experiments cited in the literature.

In Vitro Assays

1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1, COX-2, and LOX.

-

Methodology:

-

Prepare reaction mixtures containing the respective enzyme (COX-1, COX-2, or LOX), a substrate (e.g., arachidonic acid), and various concentrations of this compound or a reference inhibitor (e.g., indomethacin, diclofenac).

-

Incubate the mixtures at 37°C for a specified time.

-

Stop the reaction and measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using appropriate methods such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

-

2. Protein Denaturation Inhibition Assay

-

Principle: This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

-

Methodology:

-

Prepare a reaction mixture containing a solution of BSA or egg albumin and various concentrations of this compound.

-

Incubate the mixture at a physiological pH (e.g., 6.3) at 37°C for 20 minutes.

-

Induce denaturation by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.[2]

-

3. Nitric Oxide (NO) Production Inhibition Assay in Macrophages

-

Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Methodology:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Determine the percentage of NO production inhibition and the IC50 value.[4]

-

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

-

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw induces a local inflammatory response characterized by edema.

-

Methodology:

-

Administer this compound (e.g., 10 mg/kg, orally) or a vehicle control to rodents (rats or mice).

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the control group.[5][6]

-

2. Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rodents

-

Principle: This model is used to induce a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.

-

Methodology:

-

Induce arthritis by injecting CFA into the subplantar region of the right hind paw of rodents.

-

Administer this compound (e.g., 10 mg/kg, orally) daily for a prolonged period (e.g., 21 days).

-

Monitor various parameters throughout the study, including:

-

Paw volume (edema)

-

Mechanical hyperalgesia (pain sensitivity)

-

Cold response

-

-

At the end of the study, collect tissues for further analysis, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

-

Evaluate the inhibitory effects of this compound on these parameters compared to a control group.[6][7]

-

Conclusion

This compound demonstrates significant anti-inflammatory potential through a multi-targeted approach, including the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further investigation as a potential therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to build upon and further elucidate the precise mechanisms of action of this promising natural compound. Further research focusing on its effects on the NF-κB and MAPK signaling pathways is warranted to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sesquiterpenes from Jasonia glutinosa: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Spathulenol: A Potential Antifungal Agent Against Candida Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rise of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents. Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants, has emerged as a compound of interest due to the recognized antifungal properties of the essential oils in which it is a prominent component. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound against Candida species, intended for researchers, scientists, and professionals in the field of drug development. While direct studies on isolated this compound are limited, this document consolidates available data from research on this compound-rich essential oils to infer its potential and guide future research.

Antifungal Activity of this compound-Containing Essential Oils

Direct quantitative data on the antifungal activity of pure, isolated this compound against Candida species is not extensively available in peer-reviewed literature. However, numerous studies have demonstrated the potent anti-Candida effects of essential oils in which this compound is a major constituent. The data presented in the following tables are for the entire essential oils, and the activity is likely a result of the synergistic or additive effects of their various components, including this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Rich Essential Oils against Candida Species

| Plant Source of Essential Oil | This compound Content (%) | Candida Species | MIC (µg/mL) | Reference |

| Anaxagorea dolichocarpa | 29.88 | C. famata | 0.019 (µL/mL) | [1] |

| Duguetia echinophora | 12.30 | C. famata | 0.07 (µL/mL) | [1] |

| Xylopia emarginata | 13.8 | C. famata | 0.019 (µL/mL) | [1] |

| Solidago chilensis (leaves) | 26.09 | C. krusei | 1.95 - 62.5 | [2] |

| Solidago chilensis (leaves) | 26.09 | C. parapsilosis | 1.95 - 62.5 | [2] |

| Myroxylon peruiferum | Major Component | C. albicans, C. tropicalis, C. parapsilosis, C. glabrata, C. krusei | 625 - 1250 (µL/mL) | [3][4] |

| Annona vepretorum | 11.4 | C. albicans | 5000 | [5] |

| Annona vepretorum | 11.4 | C. tropicalis | 100 | [5] |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound-Rich Essential Oils against Candida Species

| Plant Source of Essential Oil | This compound Content (%) | Candida Species | MFC (µg/mL) | Reference |

| Solidago chilensis (leaves) | 26.09 | C. krusei | 1.95 - 62.5 | [2] |

| Solidago chilensis (leaves) | 26.09 | C. parapsilosis | 1.95 - 62.5 | [2] |

| Myroxylon peruiferum | Major Component | C. albicans, C. tropicalis, C. parapsilosis, C. glabrata, C. krusei | 625 - 2500 (µL/mL) | [3][4] |

| Duguetia echinophora | 12.30 | C. tropicalis | 2500 (µL/mL) | [1] |

| Xylopia frutescens | Not specified | C. krusei | 2500 (µL/mL) | [1] |

| Xylopia emarginata | 13.8 | C. auris | 5000 (µL/mL) | [1] |

Putative Mechanism of Action

The precise mechanism by which this compound exerts its antifungal activity against Candida species has not been elucidated. However, based on the known mechanisms of terpenoids and essential oils, it is hypothesized that this compound may act on the fungal cell membrane and interfere with ergosterol biosynthesis.

Disruption of Fungal Cell Membrane

Terpenoids, due to their lipophilic nature, can accumulate in the phospholipid bilayer of the fungal cell membrane. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a common target for antifungal drugs. It is plausible that this compound could inhibit one or more enzymes involved in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This would disrupt membrane function and inhibit fungal growth.

References

- 1. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

The Antimicrobial Spectrum of Spathulenol: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity for the sesquiterpenoid alcohol, Spathulenol. This compound is a natural compound found in the essential oils of a variety of plants and has demonstrated a range of biological activities, including antimicrobial effects against bacteria and fungi.[1] This document consolidates available quantitative data, details common experimental methodologies, and visualizes key workflows to serve as a resource for ongoing research and development in the field of novel antimicrobial agents.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following tables summarize the available quantitative data for the antimicrobial activity of this compound. It is important to note that much of the existing research has evaluated this compound as a component of essential oils, rather than as an isolated compound.

Table 1: Antibacterial Activity of this compound

| Microorganism | Strain | Method | Concentration (µg/mL) | Result | Reference |

| Staphylococcus aureus | Not Specified | Not Specified | ~1000 | MIC | [2] |

| Bacillus subtilis | Not Specified | Not Specified | 350 | MIC | [2] |

| Bacillus cereus | Not Specified | Not Specified | 0.5-1 µL/mL | MIC | [2] |

| Shigella bogdii | Not Specified | Not Specified | 0.5-1 µL/mL | MIC | [2] |

| Streptococcus pyogenes | Not Specified | Agar Diffusion | Not Specified | ~17.67 mm inhibition zone (from essential oil with this compound) | [3] |

| Mycobacterium tuberculosis | Not Specified | REMA method | Not Specified | Moderate activity | [4] |

Table 2: Antifungal Activity of this compound

| Microorganism | Strain | Method | Concentration (µg/mL) | Result | Reference |

| Aspergillus niger | Not Specified | Not Specified | Not Specified | Activity noted in essential oils | [5] |

| Candida albicans | Not Specified | Not Specified | Not Specified | Activity noted in essential oils | [6] |

Note: Data for pure this compound is limited. Much of the available information pertains to essential oils where this compound is a major component. The concentrations and results should be interpreted in this context.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for two standard assays used to determine the antimicrobial activity of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.[2]

Detailed Protocol:

-

Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known high concentration.[2]

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.[2]

-

Add 100 µL of the this compound stock solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[2]

-

-

Inoculum Preparation:

-

Culture the target microorganism on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[2]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well, including a positive control (broth and inoculum) and a negative control (broth only).[2]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[2]

-

Reading of Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. Results can also be quantified using a microplate reader.[2]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[2]

Principle: A standardized inoculum of the target microorganism is spread evenly over an agar plate. A paper disk impregnated with a known concentration of the test compound is placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.[2]

Detailed Protocol:

-

Preparation of Agar Plates: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify.[2]

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism as described for the broth microdilution method (0.5 McFarland standard).[2]

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[2]

-

Application of Disks:

-

Sterilize paper disks (typically 6 mm in diameter).

-

Impregnate the sterile disks with a known concentration of the this compound solution.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[2]

-

-

Incubation: Invert the plates and incubate them under the same conditions as for the broth microdilution method.[2]

-

Reading of Results: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[2]

Visualizing Experimental Workflows

Broth Microdilution Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Workflow

Caption: Workflow for the agar disk diffusion susceptibility test.

Potential Mechanism of Action

While the precise antimicrobial mechanism of this compound is not yet fully elucidated, preliminary in-silico studies suggest a potential mode of action. Molecular docking analyses have indicated that this compound may act as an inhibitor of bacterial DNA gyrase B.[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated target for antibacterial agents.[7][8] By binding to the ATP-binding pocket of the Gyrase B subunit, this compound could potentially disrupt these vital cellular processes, leading to bacterial cell death.[5]

References

- 1. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Friend or Foe: Protein Inhibitors of DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spathulenol as a Potential Chemotherapy Adjuvant: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants, has emerged as a promising candidate for a chemotherapy adjuvant.[1][2][3] This document provides a technical overview of the existing research on this compound, focusing on its mechanisms of action, potential as an MDR reversal agent, and cytotoxic properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Core Mechanisms of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potential as an anticancer agent and chemotherapy adjuvant. Its activity is primarily centered on the induction of apoptosis, modulation of critical signaling pathways, and the reversal of multidrug resistance.

Induction of Apoptosis

Evidence suggests that this compound's cytotoxic effects against cancer cells are mediated, at least in part, by the induction of apoptosis, or programmed cell death.[4][5] Studies have shown that this compound treatment can lead to an increase in apoptotic cells, as demonstrated by flow cytometry analysis using Annexin V and propidium iodide staining.[6] Molecular docking studies further suggest a potential interaction between this compound and the tumor suppressor protein p53, which could activate downstream apoptotic pathways.[4][7] Another study noted that this compound could induce apoptosis in activated lymphocytes, possibly through a caspase-3 independent pathway.[4][6]

Modulation of Signaling Pathways

This compound is believed to interfere with multiple signaling cascades involved in tumorigenesis.[1] Preliminary research indicates a potential role in the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, both of which are crucial for cancer cell proliferation, survival, and inflammation.[4] By inhibiting these pathways, this compound may reduce the production of pro-inflammatory mediators and suppress cancer cell growth.

Caption: Proposed mechanisms of this compound's anticancer activity.

Reversal of Multidrug Resistance (MDR)

A significant aspect of this compound's potential as a chemotherapy adjuvant is its ability to inhibit the human ABCB1 (P-gp) efflux pump.[1][8] This protein is a primary driver of MDR in cancer cells, actively removing a wide range of chemotherapy drugs.

By inhibiting P-gp, this compound can increase the intracellular accumulation and retention of co-administered chemotherapeutic agents, thereby restoring their cytotoxicity in resistant cells.[1] This has been demonstrated in studies using L5178 mouse T-cell lymphoma cells that overexpress the ABCB1 pump. In these cells, this compound significantly promoted the accumulation of rhodamine 123, a known substrate of ABCB1.[1] This suggests that this compound could be used in combination chemotherapy to overcome MDR in cancers where P-gp is overexpressed.[1][2]

Caption: this compound's inhibition of P-glycoprotein to reverse MDR.

Quantitative Data: Cytotoxicity